molecular formula C19H17FN4O B4197038 4-(4-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B4197038
M. Wt: 336.4 g/mol
InChI Key: YBNIBXVNRXGGPJ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a dimethylated pyrimido[1,2-a]benzimidazole core, and a carboxamide functional group, making it a subject of interest for researchers exploring new chemical entities.

Properties

IUPAC Name

4-(4-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-11-16(18(25)21-2)17(12-7-9-13(20)10-8-12)24-15-6-4-3-5-14(15)23-19(24)22-11/h3-10,17H,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNIBXVNRXGGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)F)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrimido[1,2-a]benzimidazole core. One common approach is the condensation of an appropriate amine with a fluorophenyl derivative under controlled conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the desired intermediate structures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

  • Industry: Its unique chemical structure may find applications in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood. it is hypothesized that it may interact with specific molecular targets, such as enzymes or receptors, leading to downstream effects in biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid: A related compound with a similar fluorophenyl group.

  • 4,4'-Difluorobenzophenone: Another compound featuring fluorophenyl groups.

  • 4-Fluorophenibut: A GABA B receptor agonist with a fluorophenyl group.

Uniqueness: 4-(4-Fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to its similar counterparts.

This compound represents a fascinating area of study with potential applications across various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Reactant of Route 2
4-(4-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

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